molecular formula C8H8BrFO B1278563 2-Bromo-1-ethoxy-4-fluorobenzene CAS No. 326-69-2

2-Bromo-1-ethoxy-4-fluorobenzene

Cat. No.: B1278563
CAS No.: 326-69-2
M. Wt: 219.05 g/mol
InChI Key: IGEBFOLPVFBPNV-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups

Mechanism of Action

Target of Action

2-Bromo-1-ethoxy-4-fluorobenzene is a highly reactive fluorinated aromatic compound. Its primary targets are typically organic compounds with which it can undergo electrophilic aromatic substitution .

Mode of Action

The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution .

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways of the target molecules. The substitution reaction alters the structure of the target molecule, which can lead to changes in its function and the downstream effects in the biochemical pathway .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target molecules and the biochemical pathways they are involved in. By altering the structure of target molecules through electrophilic aromatic substitution, it can potentially influence various cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the temperature and the nature of the solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethoxy-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-4-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-ethoxy-4-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-ethoxy-4-fluorophenol .

Scientific Research Applications

2-Bromo-1-ethoxy-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active compounds.

    Industry: It finds applications in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-ethoxy-4-fluorobenzene is unique due to the presence of both ethoxy and fluorine groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-bromo-1-ethoxy-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBFOLPVFBPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442768
Record name 2-bromo-1-ethoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-69-2
Record name 2-bromo-1-ethoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluorophenol (25.8 g) in DMF (100 ml) was added K2CO3 (20.5 g) and ethyl iodide (23.2 g). The mixture was stirred for 24 h at room temperature. Water (400 ml) was added and the mixture was extracted with hexane. The organic phase was washed with water, dried, filtered over a plug of silica gel and evaporated to yield 30.1 g of 2-bromo-1-ethoxy-4-fluoro-benzene as a colorless oil. MS: 220 ([M+H]+).
Quantity
25.8 g
Type
reactant
Reaction Step One
Name
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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